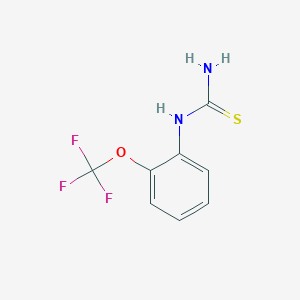

1-(2-(Trifluoromethoxy)phenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Trifluoromethoxy)phenyl)thiourea is a chemical compound with the molecular formula C8H7F3N2OS . It contains a total of 22 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of 1-(2-(Trifluoromethoxy)phenyl)thiourea includes a six-membered aromatic ring attached to a thiourea group and a trifluoromethoxy group . The average mass of the molecule is 236.214 Da .Physical And Chemical Properties Analysis

1-(2-(Trifluoromethoxy)phenyl)thiourea is a solid at room temperature . Its InChI Code is 1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H, (H3,12,13,15) .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiourea derivatives, including 1-(2-(Trifluoromethoxy)phenyl)thiourea, have shown promising results in the field of cancer research . These compounds have demonstrated strong cytotoxic activity against different cancer cells . Their desirable inhibitory activity against different inhibitors plays a key role in the death of cancer cells .

Antibacterial Activity

Thiourea derivatives are known for their diverse biological activities, including antibacterial properties . Molecules incorporating 3-(trifluoromethyl)phenyl moiety, similar to our compound of interest, are known for their strong inhibitory effect on Gram-positive pathogens .

Central Nervous System Impact

Thiourea derivatives have a high impact on the central nervous system of rodents . This suggests potential applications in neurological research and treatment strategies.

Coordination Chemistry

Thiourea compounds, including 1-(2-(Trifluoromethoxy)phenyl)thiourea, are extensively used for coordination complexes with metal ions . These complexes could serve as medicinal agents, expanding the scope of their applications.

Biofilm Inhibition

Thiourea-derived compounds have shown potency towards both planktonic and biofilm-forming structures of staphylococcal species . This suggests potential applications in the treatment of biofilm-related infections.

Antiviral Activity

Thiourea compounds have also demonstrated inhibitory activity against a panel of viruses . This suggests potential applications in antiviral drug development.

Safety and Hazards

Mecanismo De Acción

Target of Action

A closely related compound, n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has been shown to play a significant role in the development of h-bond organocatalysts. This suggests that 1-(2-(Trifluoromethoxy)phenyl)thiourea might also interact with similar targets.

Mode of Action

It is known that thiourea derivatives can act as hydrogen bond donors, which can stabilize developing charges in the transition states of reactions. This property might be crucial for the compound’s interaction with its targets.

Action Environment

It is known that the compound is stable at room temperature , but more research is needed to understand how other environmental factors might affect its action.

Propiedades

IUPAC Name |

[2-(trifluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H,(H3,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKOSRYWIURWQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369741 |

Source

|

| Record name | [2-(trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-24-0 |

Source

|

| Record name | N-[2-(Trifluoromethoxy)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)

![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)

![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)